N-(4-chloro-2-nitrophenyl)-3-methoxynaphthalene-2-carboxamide
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Overview
Description
N-(4-chloro-2-nitrophenyl)-3-methoxynaphthalene-2-carboxamide is an organic compound that belongs to the class of carboxamides This compound is characterized by the presence of a chloro-nitrophenyl group attached to a methoxynaphthalene carboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-nitrophenyl)-3-methoxynaphthalene-2-carboxamide typically involves the coupling of 4-chloro-2-nitroaniline with 3-methoxynaphthalene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-nitrophenyl)-3-methoxynaphthalene-2-carboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: Formation of N-(4-chloro-2-aminophenyl)-3-methoxynaphthalene-2-carboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of N-(4-chloro-2-nitrophenyl)-3-hydroxynaphthalene-2-carboxamide.
Scientific Research Applications
N-(4-chloro-2-nitrophenyl)-3-methoxynaphthalene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-nitrophenyl)-3-methoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify target proteins, leading to changes in their activity. The chloro and methoxy groups can also contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-3-methoxynaphthalene-2-carboxamide
- N-(4-chloro-2-nitrophenyl)-2-methoxynaphthalene-1-carboxamide
- N-(4-chloro-2-nitrophenyl)-3-hydroxynaphthalene-2-carboxamide
Uniqueness
N-(4-chloro-2-nitrophenyl)-3-methoxynaphthalene-2-carboxamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and nitro groups allows for versatile chemical modifications, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
N-(4-chloro-2-nitrophenyl)-3-methoxynaphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O4/c1-25-17-9-12-5-3-2-4-11(12)8-14(17)18(22)20-15-7-6-13(19)10-16(15)21(23)24/h2-10H,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLFGSURGRTURE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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